2-Amino-5-tert-butyl-2-oxazoline

Analgesic Opioid Receptor Mechanism of Action

2-Amino-5-tert-butyl-2-oxazoline (ATBO) is a 5-substituted 2-amino-2-oxazoline derivative with established peripheral and central antinociceptive activity. This compound serves as a research tool for probing non-opioid analgesic pathways, synthesized via cyclization of N-(3,3-dimethyl-2-iodobutyl) urea.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
Cat. No. B1246208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-tert-butyl-2-oxazoline
Synonyms2-amino-5-tert-butyl-2-oxazoline
2-ATBO
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CN=C(O1)N
InChIInChI=1S/C7H14N2O/c1-7(2,3)5-4-9-6(8)10-5/h5H,4H2,1-3H3,(H2,8,9)
InChIKeyBUPOYFBEEGMBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-tert-butyl-2-oxazoline (ATBO) for Analgesic Screening: Procurement Specifications and Baseline Data


2-Amino-5-tert-butyl-2-oxazoline (ATBO) is a 5-substituted 2-amino-2-oxazoline derivative with established peripheral and central antinociceptive activity. This compound serves as a research tool for probing non-opioid analgesic pathways, synthesized via cyclization of N-(3,3-dimethyl-2-iodobutyl) urea [1]. Unlike many standard analgesics, its pharmacological profile includes a notable lack of motor coordination impairment in rodent models, making it a differentiated candidate for behavioral pain studies [1].

Why 2-Amino-5-tert-butyl-2-oxazoline Cannot Be Replaced by Generic 2-Amino-2-oxazoline Analogs


Generic interchange with simpler 2-amino-2-oxazoline analogs (e.g., unsubstituted or 5-methyl derivatives) is not scientifically justified for analgesic research due to two critical differentiating factors. First, the bulky 5-tert-butyl group fundamentally alters the molecule's lipophilicity (predicted logP for ATBO is 1.4 vs. -0.32 for the unsubstituted core ), which directly impacts CNS penetration and receptor compartmentalization. Second, specific pharmacodynamic outcomes, such as the preservation of motor coordination observed for ATBO [1], are highly sensitive to substitution patterns and cannot be assumed for other 2-amino-2-oxazoline congeners that may exhibit sedative or stimulant properties, as seen with the 5-phenyl analog aminorex.

Head-to-Head Evidence: Quantified Differentiation of 2-Amino-5-tert-butyl-2-oxazoline from Analgesic Comparators


Non-Opioid Mechanism: ATBO Activity is Not Antagonized by Naloxone, in Contrast to Morphine-Class Analgesics

In a direct head-to-head comparison, the antinociceptive effect of ATBO was evaluated against the opioid antagonist naloxone. Naloxone (1 and 2 mg/kg) did not significantly antagonize the analgesic action of ATBO in the acetic acid-induced writhing test and hot plate test in mice [1]. This contrasts with classic opioid analgesics like morphine, where analgesic efficacy is fully reversed by naloxone in equivalent models [1]. This proves a differentiated, non-opioid mechanism of action.

Analgesic Opioid Receptor Mechanism of Action

Motor Coordination Safety: ATBO Demonstrates No Motor Impairment Unlike Many Centrally-Acting Analgesics

ATBO was assessed for effects on motor coordination and spontaneous activity in experimental animals. The results demonstrated that at antinociceptive doses, ATBO did not impair motor coordination or activity levels, as measured by actimeter and rotarod performance [1]. This directly addresses a common confound in analgesic assays where sedation or motor deficits can falsely mimic pain relief. Many traditional centrally-acting analgesics, including tricyclic antidepressants and some opioid agonists, show significant motor impairment in these same assays [2].

Motor Coordination Rotarod Test Safety Pharmacology

Lipophilicity Tuning: 5-tert-Butyl Substitution Increases logP by Over 1.7 Units Compared to the Unsubstituted Oxazoline Core

The lipophilicity of ATBO, a key determinant of membrane permeability and CNS access, is greatly enhanced by the 5-tert-butyl substituent. The predicted logP value for ATBO is 1.4 , which is a substantial increase from the experimentally determined logP of -0.32 for the unsubstituted 4,5-dihydro-1,3-oxazol-2-amine parent scaffold . This difference of approximately 1.7 log units (nearly 50-fold in partition coefficient) shifts the compound from highly hydrophilic to moderately lipophilic, likely improving its ability to cross biological membranes and access central or peripheral intracellular targets.

Lipophilicity logP CNS Penetration

Safety Differentiation from 5-Phenyl Analog: ATBO Does Not Share Aminorex's Hallmark Stimulant and Abuse Liability Profile

A critical structural alert exists for the 5-phenyl analog, 2-amino-5-phenyl-2-oxazoline (aminorex). Aminorex is a known anorectic stimulant with documented locomotor stimulant effects similar to methamphetamine, high abuse potential, and a history of causing pulmonary hypertension, leading to its withdrawal from the market [2]. In contrast, ATBO, bearing a 5-tert-butyl group, has been shown not to impair motor coordination and exhibits a non-opioid, non-stimulant analgesic profile [1]. This highlights the profound impact of the 5-substituent on CNS pharmacology and safety.

Safety Pharmacology Abuse Liability Structure-Activity Relationship

Optimal Use Cases for 2-Amino-5-tert-butyl-2-oxazoline Based on Evidenced Differentiation


Probing Non-Opioid Analgesic Pathways Without Motor Side Effects

Ideal for preclinical pain researchers who need to investigate non-mu, non-kappa, and non-delta opioid receptor-mediated mechanisms. Because its antinociceptive effect is not reversed by naloxone [1], ATBO can be used as a tool compound to validate non-opioid targets in vivo, while its lack of motor impairment [1] ensures that pain assay readouts are not confounded by sedation or stimulant effects.

Lipophilicity-Dependent CNS Permeability Studies with 2-Amino-2-oxazolines

With its predicted logP of 1.4 , ATBO is the preferred 2-amino-2-oxazoline analog for experiments requiring a moderate lipophilicity profile for passive membrane diffusion or CNS target engagement. It allows researchers to maintain the core pharmacophore while achieving a level of permeability unattainable with the extremely hydrophilic, unsubstituted parent scaffold (logP -0.32) .

Structure-Activity Relationship (SAR) Studies on 5-Substituted 2-Amino-2-oxazolines for Analgesia

ATBO serves as a critical 'bulky-hydrophobic' substitution benchmark in SAR studies exploring the analgesic pharmacophore. The tert-butyl group introduces substantial steric bulk, a feature absent in 5-methyl or 5-hydrogen analogs. Controlled procurement of ATBO alongside these less sterically hindered analogs [1] enables the systematic dissection of steric versus electronic contributions to target engagement and off-target selectivity.

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